molecular formula C12H7Cl4NO2S B3558805 2,5-dichloro-N-(3,5-dichlorophenyl)benzenesulfonamide

2,5-dichloro-N-(3,5-dichlorophenyl)benzenesulfonamide

Cat. No.: B3558805
M. Wt: 371.1 g/mol
InChI Key: DFFDYNVDTLJCGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-N-(3,5-dichlorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H7Cl4NO2S It is characterized by the presence of multiple chlorine atoms attached to both the benzene and sulfonamide groups

Preparation Methods

The synthesis of 2,5-dichloro-N-(3,5-dichlorophenyl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 3,5-dichloroaniline. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions. The reaction can be represented as follows:

2,5-dichlorobenzenesulfonyl chloride+3,5-dichloroanilineThis compound\text{2,5-dichlorobenzenesulfonyl chloride} + \text{3,5-dichloroaniline} \rightarrow \text{this compound} 2,5-dichlorobenzenesulfonyl chloride+3,5-dichloroaniline→this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2,5-Dichloro-N-(3,5-dichlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common reagents used in these reactions include nucleophiles like sodium hydroxide for substitution and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Dichloro-N-(3,5-dichlorophenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar compounds to 2,5-dichloro-N-(3,5-dichlorophenyl)benzenesulfonamide include:

  • 2,5-Dichloro-N-(2-chlorophenyl)benzenesulfonamide
  • 2,5-Dichloro-N-(4-chlorophenyl)benzenesulfonamide
  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide

These compounds share structural similarities but differ in the position and number of chlorine atoms, which can influence their chemical properties and applications

Properties

IUPAC Name

2,5-dichloro-N-(3,5-dichlorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl4NO2S/c13-7-1-2-11(16)12(6-7)20(18,19)17-10-4-8(14)3-9(15)5-10/h1-6,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFDYNVDTLJCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl4NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dichloro-N-(3,5-dichlorophenyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2,5-dichloro-N-(3,5-dichlorophenyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
2,5-dichloro-N-(3,5-dichlorophenyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
2,5-dichloro-N-(3,5-dichlorophenyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
2,5-dichloro-N-(3,5-dichlorophenyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
2,5-dichloro-N-(3,5-dichlorophenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.